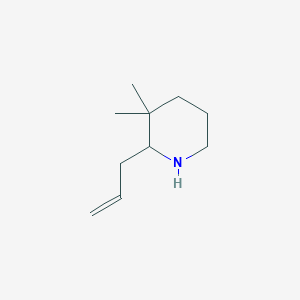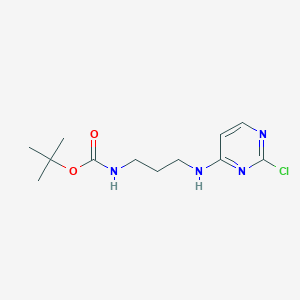![molecular formula C17H20N2O4S B1459648 methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1616500-59-4](/img/structure/B1459648.png)
methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
Descripción general
Descripción
Methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C17H20N2O4S. It has a molecular weight of 348.42 g/mol . This compound is a solid in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20N2O4S/c1-12-6-8-13 (9-7-12)24 (21,22)11-14-16 (17 (20)23-2)15-5-3-4-10-19 (15)18-14/h6-9H,3-5,10-11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been used in various chemical reactions . For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .Physical and Chemical Properties Analysis
This compound is a solid in physical form . It has a molecular weight of 348.42 g/mol . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives are primarily involved in complex chemical syntheses and transformations. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, they have been used in the synthesis of pyrazolopyridines, a class of compounds with potential biological activities (Maqbool et al., 2013).
Structural Studies and Molecular Analysis
The molecular structure and reactivity of these compounds are often studied to understand their chemical behavior. For example, research into the tautomerism of aza heterocycles, which includes pyrazolo[1,5-a]pyridines, provides insights into their stability and structural characteristics (Gubaidullin et al., 2014).
Application in Medicinal Chemistry
While not directly related to drug use, the derivatives of this compound have been studied for their potential medicinal properties. For example, some derivatives exhibit antibacterial activities, which are explored through synthesis and screening processes (Maqbool et al., 2014).
Development of Novel Chemical Reactions
These compounds are also involved in the development of new chemical reactions. Researchers study their behavior under different conditions to innovate synthetic methods, which can be beneficial in creating more efficient and sustainable chemical processes (Portilla et al., 2007).
Advancements in Heterocyclic Chemistry
The synthesis and transformation of these compounds contribute significantly to the field of heterocyclic chemistry. They are often used to explore new pathways and mechanisms in the synthesis of heterocyclic compounds, which are crucial in many areas of chemistry and pharmacology (Ehler et al., 1977).
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned in the search results, research into similar compounds continues to be an active area of study . For instance, new pathways for the synthesis of related compounds are being explored , and these compounds are being evaluated for their potential biological activities .
Propiedades
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-6-8-13(9-7-12)24(21,22)11-14-16(17(20)23-2)15-5-3-4-10-19(15)18-14/h6-9H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPHDUHDWGIKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NN3CCCCC3=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine dihydrochloride](/img/structure/B1459565.png)
![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)






![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1459583.png)

![2-[4-(3-Methoxy-3-oxopropyl)phenoxy]acetic acid](/img/structure/B1459585.png)

